4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile
Description
4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a spirocyclic compound featuring a carbonitrile group (-CN) at position 2, an ethyl substituent (-C₂H₅) at position 4, and an oxygen atom forming an ether linkage within its fused bicyclic framework (spiro[2.5]octane). This structure confers rigidity and moderate polarity due to the carbonitrile group, which participates in hydrogen bonding and dipole interactions .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-ethyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-2-8-5-3-4-6-10(8)9(7-11)12-10/h8-9H,2-6H2,1H3 |
InChI Key |
UWQPMBKTHFTMIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC12C(O2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of a suitable cyclohexanone derivative with an ethylating agent and a nitrile source. One common method involves the following steps:
Formation of the Spirocyclic Intermediate: Cyclohexanone is reacted with an ethylating agent, such as ethyl bromide, in the presence of a strong base like sodium hydride to form the spirocyclic intermediate.
Introduction of the Nitrile Group: The spirocyclic intermediate is then treated with a nitrile source, such as sodium cyanide, under appropriate conditions to introduce the nitrile group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of primary amines or secondary amines.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound with specific applications across various scientific disciplines. This article aims to provide a detailed overview of its applications, drawing from verified sources and research findings.
Chemical Structure and Properties
this compound features a unique spirocyclic structure. Spirocyclic compounds consist of two rings joined together by one common atom. The presence of the ethyl group at the 4-position and a carbonitrile group at the 2-position of the spiro ring contributes to its chemical properties and potential interactions with biological systems.
Scientific Research Applications
This compound is used in various scientific research fields, demonstrating its versatility as a chemical compound.
Chemistry
It serves as a fundamental building block in synthesizing complex molecular structures. The spirocyclic framework allows chemists to create diverse compounds with tailored properties for specific applications.
Biology
The compound is studied for its potential biological activity , especially in medicinal chemistry. Its unique structure may enable it to interact with enzyme active sites, potentially modulating enzyme functions. This interaction is crucial for exploring anti-cancer and antimicrobial activities.
Medicine
In medicine, it is explored for its potential therapeutic properties , including anti-inflammatory and antimicrobial effects. Researchers investigate its role as a precursor in drug development, particularly in synthesizing spirocyclic drugs.
Industry
It is utilized in the production of specialty chemicals and materials , including polymers and resins. Its chemical inertness, water repellency, and friction resistance make it valuable in various industrial applications .
Chemical Reactions Analysis
The compound can undergo several chemical reactions, which is essential for its role as a building block in synthesizing other molecules.
Types of Reactions
- Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
- Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
- Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Reagents and Conditions
- Oxidation: Potassium permanganate in an acidic medium.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
- Oxidation: Carboxylic acids.
- Reduction: Alcohol derivatives.
- Substitution: Amides or thioesters.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The nitrile group can also participate in various biochemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile and Related Compounds
⁺ *Inferred formula based on structural modification of parent compound (C₈H₁₁NO + C₂H₅ substituent).
Structural and Physicochemical Differences
- Aza and Nitro/Chloro Derivatives : Introduction of a nitrogen atom (aza) alters electronic properties and hydrogen-bonding capacity. The nitrobenzoyl group in CAS 903528-81-4 introduces strong electron-withdrawing effects, likely increasing reactivity and toxicity .
- Ester Derivatives : The tert-butyl ester in 1-oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester improves stability and serves as a protective group in synthetic workflows .
Bioactivity and Functional Implications
- Antimicrobial Activity : The unsubstituted 1-oxaspiro[2.5]octane-2-carbonitrile demonstrates antimicrobial properties, as observed in marine sponge extracts . The ethyl analog may retain or enhance this activity due to improved lipophilicity.
- Drug Development Potential: The spirocyclic scaffold’s rigidity and carbonitrile group make it a candidate for targeted drug design. Proteomic interaction studies (e.g., CANDO platform) suggest that even minor structural changes, like ethyl substitution, can shift bioactivity profiles by altering protein binding affinities .
- Reactivity and Toxicity : Nitro and chloro substituents (e.g., in CAS 903528-81-4) may confer higher reactivity but also increase toxicity risks, limiting therapeutic utility compared to the ethyl-substituted compound .
Key Research Findings and Trends
- Bioactivity Clustering : Compounds with similar spirocyclic cores cluster into bioactivity groups, but substituents like ethyl or nitro dictate specificity. For example, ethyl may enhance activity against Gram-negative bacteria, while nitro groups broaden reactivity but increase off-target effects .
- QSAR Modeling : Predictability of properties decreases with structural diversity. Ethyl-substituted derivatives align better with QSAR models due to moderate polarity, whereas nitro/chloro analogs require specialized models .
Biological Activity
4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which may confer distinct biological activities. This article reviews the available literature on its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic framework, characterized by its molecular formula and a molecular weight of approximately 175.25 g/mol. Its structure allows for unique conformational flexibility, which is essential for interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that the compound may modulate the activity of certain neurotransmitter receptors and enzymes involved in metabolic pathways. This modulation can lead to various pharmacological effects, including anti-inflammatory and analgesic properties.
Antimicrobial Activity
Research indicates that compounds with similar spirocyclic structures exhibit antimicrobial properties. For instance, spiro compounds have been shown to possess antibacterial activity against various pathogens, including resistant strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial (potential) | |
| Related spiro compounds | Antibacterial |
Antioxidant Properties
The antioxidant capacity of spirocyclic compounds has been documented, suggesting that this compound may also exhibit similar properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous chronic diseases.
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various spirocyclic compounds, including derivatives of this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains .
- Evaluation of Antioxidant Activity : Another research focused on the antioxidant properties of spirocyclic compounds derived from similar frameworks. The findings demonstrated that these compounds effectively scavenged free radicals, indicating a potential role in preventing oxidative damage .
Applications in Drug Development
The unique structural features of this compound make it a promising candidate for drug development. Its potential applications include:
- Antimicrobial agents : Targeting infections caused by resistant bacteria.
- Anti-inflammatory drugs : Modulating inflammatory pathways.
- Antioxidants : Protecting against oxidative stress-related diseases.
Q & A
Q. What are the established synthetic routes for 4-ethyl-1-oxaspiro[2.5]octane-2-carbonitrile, and how can reaction conditions be optimized for reproducibility?
Methodological Answer : The compound can be synthesized via spirocyclization of epoxide precursors with nitrile-containing reagents under catalytic conditions. Key steps include:
- Epoxide activation : Use Lewis acids (e.g., BF₃·OEt₂) to promote ring-opening of 1-oxaspiro[2.5]octane derivatives.
- Nitrile incorporation : Introduce the carbonitrile group via nucleophilic substitution or cyanide transfer reactions.
- Optimization : Monitor reaction progress using HPLC (retention time: ~12.5 min under C18 column, acetonitrile/water gradient) and adjust temperature (60–80°C) to balance yield and purity .
Data Table :
| Parameter | Optimal Range | Analytical Method |
|---|---|---|
| Temperature | 60–80°C | HPLC |
| Catalyst Loading | 5–10 mol% | NMR |
| Reaction Time | 6–8 hrs | TLC (Rf = 0.4) |
Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
Methodological Answer :
- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 2–12) at 25°C. Use ¹H NMR to detect hydrolysis products (e.g., ring-opened diols or nitrile hydrolysis to amides).
- Thermal Stability : Conduct thermogravimetric analysis (TGA) with a heating rate of 10°C/min. The compound decomposes above 180°C, confirmed by DSC endothermic peaks .
Critical Note : Stability is highly sensitive to steric strain in the spirocyclic system, requiring inert atmospheres (N₂/Ar) during handling .
Advanced Research Questions
Q. What enantioselective methods exist for synthesizing this compound, and how can enantiopurity be validated?
Methodological Answer :
- Biocatalytic Hydrolysis : Recombinant E. coli expressing Rhodotorula glutinis Eph1 epoxide hydrolase achieves >90% enantiomeric excess (ee) for spirocyclic epoxide intermediates. Activity increases 200-fold compared to wild-type strains .
- Validation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) to resolve enantiomers (retention times: 8.2 min vs. 9.7 min). Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) .
Q. How can computational modeling (e.g., DFT) predict reactivity trends in this compound derivatives?
Methodological Answer :
- DFT Workflow :
- Optimize geometry at the B3LYP/6-31G(d) level.
- Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites.
- Simulate transition states for ring-opening reactions (activation energy: ~25 kcal/mol).
- Validation : Compare predicted regioselectivity with experimental NMR data (e.g., chemical shifts for carbonyl carbons: δ 170–175 ppm) .
Q. What strategies resolve contradictions in reported biological activity data for spirocyclic carbonitrile analogs?
Methodological Answer :
- Meta-Analysis : Systematically compare datasets using PRISMA guidelines, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability) and solvent effects (DMSO vs. aqueous buffers).
- Experimental Replication : Reproduce key studies with standardized protocols (e.g., fixed IC₅₀ measurement conditions: 37°C, pH 7.4, 48 hrs incubation).
- Statistical Tools : Apply ANOVA to identify outliers or batch effects. For example, discrepancies in cytotoxicity data may arise from impurities (>95% purity required for valid conclusions) .
Q. How can researchers design spirocyclic carbonitrile derivatives for targeted applications in asymmetric catalysis?
Methodological Answer :
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the ethyl position to enhance electrophilicity.
- Ligand Design : Use the spirocyclic core as a chiral backbone for phosphine or N-heterocyclic carbene (NHC) ligands.
- Screening : Test catalytic efficiency in model reactions (e.g., asymmetric aldol addition) with LC-MS monitoring (m/z 250–300 for intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
